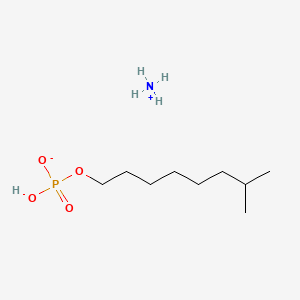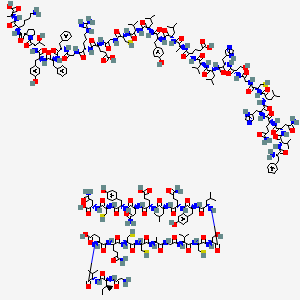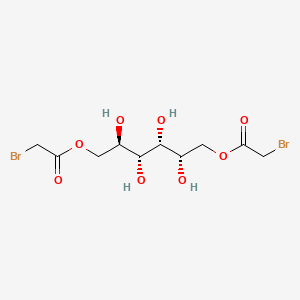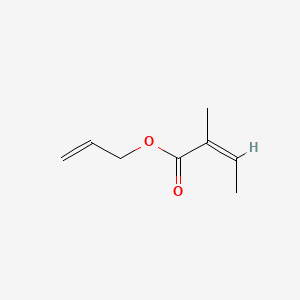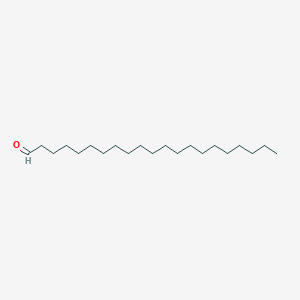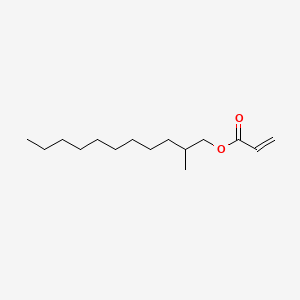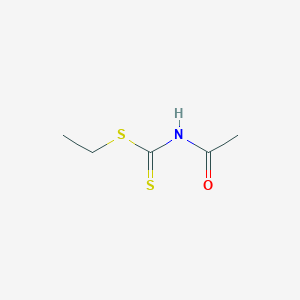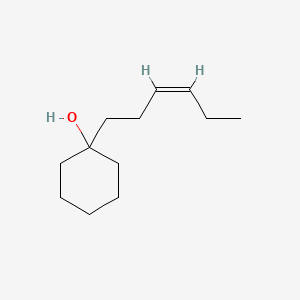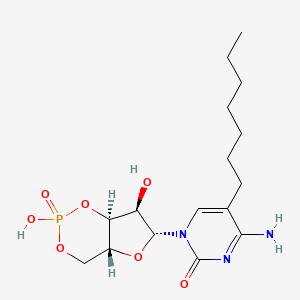
5-n-Octylcytidine 3',5'-cyclic monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-n-Octylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derivative of cytidine. It is a compound of interest in various biochemical and pharmacological studies due to its potential role as a second messenger in cellular signaling pathways. This compound is structurally characterized by the presence of a cytidine base linked to a cyclic phosphate group and an octyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Octylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. One common method includes the use of phosphoramidite chemistry, where cytidine is first protected and then reacted with a phosphorylating agent to form the cyclic phosphate. The octyl group can be introduced through alkylation reactions using octyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pH conditions.
Chemical Reactions Analysis
Types of Reactions
5-n-Octylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in an organic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the cytidine base.
Reduction: Reduced forms of the cytidine base.
Substitution: Substituted derivatives with various functional groups attached to the phosphate group.
Scientific Research Applications
5-n-Octylcytidine 3’,5’-cyclic monophosphate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides in various chemical reactions.
Biology: Investigated for its role as a second messenger in cellular signaling pathways, particularly in the regulation of ion channels and protein kinases.
Medicine: Potential therapeutic applications in the treatment of diseases related to dysfunctional cellular signaling, such as certain cancers and neurodegenerative disorders.
Industry: Utilized in the development of biosensors and diagnostic tools due to its specific binding properties and reactivity.
Mechanism of Action
The mechanism of action of 5-n-Octylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific molecular targets within the cell. It acts as a second messenger by binding to and activating cyclic nucleotide-gated ion channels and protein kinases. This binding triggers a cascade of intracellular events that regulate various physiological processes, including gene expression, cell growth, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Cyclic adenosine monophosphate (cAMP)
- Cyclic guanosine monophosphate (cGMP)
- Cyclic uridine monophosphate (cUMP)
- Cyclic cytidine monophosphate (cCMP)
Uniqueness
5-n-Octylcytidine 3’,5’-cyclic monophosphate is unique due to the presence of the octyl side chain, which enhances its lipophilicity and potentially alters its interaction with cellular membranes and proteins. This structural modification can lead to differences in its biological activity and specificity compared to other cyclic nucleotides.
Properties
CAS No. |
117309-94-1 |
|---|---|
Molecular Formula |
C16H26N3O7P |
Molecular Weight |
403.37 g/mol |
IUPAC Name |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-amino-5-heptylpyrimidin-2-one |
InChI |
InChI=1S/C16H26N3O7P/c1-2-3-4-5-6-7-10-8-19(16(21)18-14(10)17)15-12(20)13-11(25-15)9-24-27(22,23)26-13/h8,11-13,15,20H,2-7,9H2,1H3,(H,22,23)(H2,17,18,21)/t11-,12-,13-,15-/m1/s1 |
InChI Key |
AUUXQIVNYSIYOR-RGCMKSIDSA-N |
Isomeric SMILES |
CCCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]3[C@H](O2)COP(=O)(O3)O)O |
Canonical SMILES |
CCCCCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


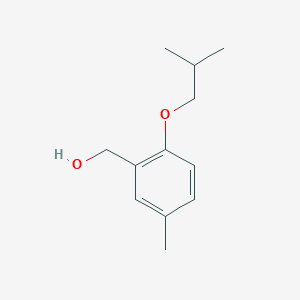
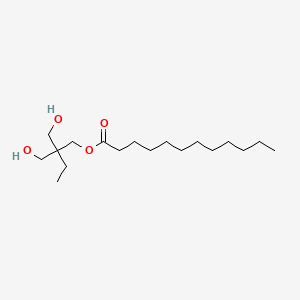
![tert-butyl 4-[(4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12653058.png)
